Maltononaose - 6471-60-9

Maltononaose

Catalog Number: EVT-381575
CAS Number: 6471-60-9
Molecular Formula: C₅₄H₉₂O₄₆
Molecular Weight: 1477.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Maltononaose is an oligosaccharide comprised of nine α-1,4-linked glucose molecules. It has been used as a substrate to study the cleavage distribution and enzyme kinetics of B. licheniformis thermostable α-amylase, as well as the enzyme kinetics of A. niger glucoamylase II.

Maltohexaose

Compound Description: Maltohexaose is a linear oligosaccharide composed of six glucose units linked by α(1→4) glycosidic bonds. It serves as a substrate for cyclodextrin glycosyltransferase (CGTase) and can be coupled to other malto-oligosaccharides, such as maltose, to produce longer chains [, , , , , ]. Maltohexaose is also involved in the formation of α-cyclodextrin [, ].

Relevance: Maltohexaose is structurally similar to maltononaose, differing only in the number of glucose units. Both are substrates for CGTase and play a role in cyclodextrin production. Maltononaose, being a longer chain, is involved in the formation of larger cyclodextrins like β-cyclodextrin [].

Maltoheptaose

Compound Description: Maltoheptaose is a linear oligosaccharide consisting of seven glucose units linked by α(1→4) glycosidic bonds. It acts as a substrate for CGTase and is involved in the formation of β-cyclodextrin [].

Relevance: Like maltononaose, maltoheptaose is a substrate for CGTase and participates in cyclodextrin formation. The difference in their chain lengths influences the size of cyclodextrins produced. Maltoheptaose leads to β-cyclodextrin, while maltononaose can lead to larger cyclodextrins [, ].

Maltooctaose

Compound Description: Maltooctaose, an oligosaccharide with eight glucose units joined by α(1→4) glycosidic bonds, acts as both a substrate and product in reactions catalyzed by CGTase. It can be formed by coupling maltohexaose with maltose [].

Maltose

Compound Description: Maltose is a disaccharide composed of two glucose units linked by an α(1→4) glycosidic bond. It acts as an acceptor molecule in transglycosylation reactions catalyzed by CGTase [, ].

α-Cyclodextrin

Compound Description: α-Cyclodextrin is a cyclic oligosaccharide composed of six glucose units linked by α(1→4) glycosidic bonds. It is produced by the cyclization reaction of CGTase, which often utilizes maltohexaose as a precursor [, ].

β-Cyclodextrin

Compound Description: β-Cyclodextrin is a cyclic oligosaccharide composed of seven glucose units linked by α(1→4) glycosidic bonds. It is produced by the cyclization reaction of CGTase, with maltoheptaose being a common precursor [, ].

γ-Cyclodextrin

Compound Description: γ-Cyclodextrin is a cyclic oligosaccharide consisting of eight glucose units joined by α(1→4) glycosidic bonds. It is produced through the cyclization reaction catalyzed by CGTase [, ].

Starch

Compound Description: Starch is a complex polysaccharide composed of glucose units, primarily linked by α(1→4) glycosidic bonds. It serves as the natural substrate for CGTase, from which the enzyme generates linear malto-oligosaccharides, including maltononaose, and subsequently, cyclodextrins [, , ].

Amylose

Compound Description: Amylose is a linear polysaccharide composed of glucose units linked by α(1→4) glycosidic bonds. It constitutes one of the major components of starch and can be utilized by branching enzymes to generate branched dextrins [].

Acarbose

Compound Description: Acarbose is a pseudotetrasaccharide that acts as a potent inhibitor of α-amylase and α-glucosidase enzymes []. It is often used in structural studies of enzymes like CGTase to understand their interactions with substrates and inhibitors [, ].

Pseudo-maltononaose

Compound Description: Pseudo-maltononaose is a non-natural substrate analog used to study the activity and specificity of enzymes that act on malto-oligosaccharides, such as G6-amylase [, ].

Source and Classification

Maltopentaose can be sourced from various microorganisms, particularly those belonging to the Bacillus genus, which produce maltopentaose-forming amylases. These enzymes facilitate the breakdown of starch into maltodextrins and oligosaccharides, including maltopentaose. The classification of maltopentaose falls under oligosaccharides, specifically maltooligosaccharides, due to its composition of multiple monosaccharide units.

Synthesis Analysis

The synthesis of maltopentaose can be achieved through several methods:

  1. Enzymatic Hydrolysis:
    • Enzymes Used: Maltogenic amylases are commonly employed for the hydrolysis of starch to produce maltopentaose. For instance, Bacillus stearothermophilus produces an effective maltopentaose-forming amylase that can hydrolyze soluble starch.
    • Reaction Conditions: Optimal conditions for enzymatic activity typically include a temperature range of 50-70°C and a pH around 6.0-7.0. The concentration of starch and enzyme can significantly influence yield.
  2. Chemoenzymatic Methods:
    • Recent studies have reported the chemoenzymatic synthesis of maltopentaose using specific substrates and enzymes under controlled conditions, enhancing the efficiency of production .
  3. Polymerization Techniques:
    • Maltopentaose-conjugated polymers have been synthesized via homopolymerization techniques, where vinylbenzyl-terminated maltopentaose amide serves as a monomer .
Molecular Structure Analysis

Maltopentaose consists of five glucose units connected by α-1,4 glycosidic bonds, resulting in a linear structure. The molecular formula for maltopentaose is C30H50O25C_{30}H_{50}O_{25}, with a molecular weight of approximately 650 g/mol. The structural configuration allows for hydrogen bonding between hydroxyl groups, contributing to its solubility in water and its ability to form gels or viscous solutions under certain conditions.

Structural Characteristics

  • Anomeric Carbon: The anomeric carbon at the reducing end contributes to its reducing sugar classification.
  • Conformation: The conformation of maltopentaose can be influenced by environmental factors such as pH and temperature, which affect its interactions with other molecules.
Chemical Reactions Analysis

Maltopentaose participates in various chemical reactions:

  1. Hydrolysis:
    • Maltopentaose can undergo hydrolysis in the presence of water and specific enzymes (e.g., glucoamylase) to yield glucose units.
  2. Transglycosylation:
    • Enzymatic transglycosylation reactions can modify maltopentaose to produce higher oligosaccharides or other derivatives .
  3. Polymerization Reactions:
    • It can serve as a building block for synthesizing larger glycopolymers through radical polymerization techniques, enhancing its application in materials science .
Mechanism of Action

The mechanism of action for maltopentaose primarily involves its role as a substrate for various enzymes:

  • Enzymatic Hydrolysis: Enzymes such as α-amylase cleave the α-1,4 glycosidic bonds in starch to produce maltodextrins and subsequently maltopentaose.
  • Binding Interactions: Maltopentaose can interact with specific receptors or proteins due to its structural characteristics, influencing biological pathways such as cell signaling or immune responses.
Physical and Chemical Properties Analysis

Maltopentaose exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its multiple hydroxyl groups.
  • Melting Point: Does not have a defined melting point due to its hygroscopic nature.
  • Stability: Stable under acidic conditions but may degrade under extreme temperatures or prolonged exposure to high pH levels.
  • Viscosity: Forms viscous solutions at higher concentrations, which is beneficial for food applications.
Applications

Maltopentaose has diverse applications across various fields:

  1. Food Industry: Used as a sweetener and thickening agent in food products due to its mild sweetness and functional properties.
  2. Biotechnology: Acts as a substrate for fermentation processes or as an ingredient in culture media for microbial growth.
  3. Pharmaceuticals: Investigated for potential applications in drug delivery systems due to its biocompatibility and ability to form hydrogels.
  4. Materials Science: Employed in the synthesis of biodegradable polymers and surfactants that enhance material properties .

Maltopentaose continues to be an area of active research, particularly regarding its enzymatic production methods and potential applications in health-related fields.

Properties

CAS Number

6471-60-9

Product Name

Maltononaose

IUPAC Name

(2R,3S,4R,5R)-2-[(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-3,4,5-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-3,4,5,6-tetrakis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal

Molecular Formula

C₅₄H₉₂O₄₆

Molecular Weight

1477.3 g/mol

InChI

InChI=1S/C54H92O46/c55-1-11-21(64)28(71)35(78)47(86-11)85-10-20(95-48-36(79)29(72)22(65)12(2-56)87-48)44(98-51-39(82)32(75)25(68)15(5-59)90-51)42(96-49-37(80)30(73)23(66)13(3-57)88-49)18(8-62)93-54-46(100-53-41(84)34(77)27(70)17(7-61)92-53)45(99-52-40(83)33(76)26(69)16(6-60)91-52)43(19(9-63)94-54)97-50-38(81)31(74)24(67)14(4-58)89-50/h8,11-61,63-84H,1-7,9-10H2/t11-,12-,13-,14-,15-,16-,17-,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28+,29+,30+,31+,32+,33+,34+,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45+,46-,47+,48-,49-,50-,51-,52-,53-,54+/m1/s1

InChI Key

KNBVLVBOKWRYEP-XYLDXDTCSA-N

SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O

Synonyms

O-α-D-Glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucose;

Canonical SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)O

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